3-Benzoylpyridine-2-carbaldehyde
Description
Properties
CAS No. |
167961-86-6 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-benzoylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-9-12-11(7-4-8-14-12)13(16)10-5-2-1-3-6-10/h1-9H |
InChI Key |
HWXVJGUSZIGQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C=O |
Origin of Product |
United States |
High Resolution Mass Spectrometry Hrms :hrms is a Powerful Technique Used to Determine the Exact Molecular Mass of a Compound with Extremely High Accuracy Typically Within 5 Ppm .nih.govthis Allows for the Unambiguous Determination of the Molecular Formula. Unlike Low Resolution Mass Spectrometry Which Provides a Nominal Mass, Hrms Can Distinguish Between Compounds That Have the Same Nominal Mass but Different Elemental Compositions. for 3 Benzoylpyridine 2 Carbaldehyde, the Protonated Molecule M+h ⁺ Would Be Analyzed. the Theoretically Calculated Exact Mass for This Ion is Compared to the Experimentally Measured Value to Confirm the Elemental Formula.
Table 2: Expected High-Resolution Mass Spectrometry Data for 3-Benzoylpyridine-2-carbaldehyde
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₁₃H₉NO₂ | 211.06333 |
| [M+H]⁺ | C₁₃H₁₀NO₂ | 212.07061 |
Note: This table is interactive. You can sort the columns by clicking on the headers. Da (Dalton) is the standard unit of atomic mass.
The experimental verification of the values in Table 2 would provide strong evidence for the molecular formula C₁₃H₉NO₂, thus corroborating the elemental composition of this compound. researchgate.net
Overview of Research Trajectories in Pyridine Based Carbonyl Compounds
Established Preparative Routes
Several traditional methods have been established for the synthesis of benzoylpyridines, which can be adapted for the preparation of 3-benzoylpyridine-2-carbaldehyde. These routes often involve multi-step sequences and have been refined over the years to improve yields and simplify procedures.
Modified Classical Procedures
A notable classical method for preparing 3-benzoylpyridine (B1664120) is a modification of the Wolffenstein-Hartwich reaction. orgsyn.org This procedure involves the reaction of nicotinic acid with thionyl chloride to form the acid chloride, followed by a Friedel-Crafts acylation of benzene (B151609). orgsyn.org While this method is effective for the synthesis of 3-benzoylpyridine, its application to the synthesis of this compound would require a starting material that already contains the 2-carbaldehyde group or a precursor that can be readily converted to it.
Reactions Involving Pyridine Nitriles and Organometallic Reagents
The addition of organometallic reagents, such as Grignard reagents, to pyridine nitriles is a well-established method for the synthesis of ketones. orgsyn.orgmasterorganicchemistry.com For instance, the reaction of phenylmagnesium bromide with 3-cyanopyridine, followed by hydrolysis, yields 3-benzoylpyridine. orgsyn.orggoogle.com This approach could theoretically be applied to a 2-formyl-3-cyanopyridine derivative to produce this compound. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to the corresponding ketone. masterorganicchemistry.com The use of copper(I) salts can catalyze the nucleophilic addition, particularly with sterically hindered reactants. masterorganicchemistry.com Similarly, the addition of 3-pyridyllithium to benzonitrile has also been reported as a route to 3-benzoylpyridine. orgsyn.org
| Reactants | Product | Notes |
| Phenylmagnesium bromide + 3-Cyanopyridine | 3-Benzoylpyridine | Yields of up to 85% have been reported. google.com |
| 3-Pyridyllithium + Benzonitrile | 3-Benzoylpyridine | An alternative organometallic approach. orgsyn.org |
Oxidative Strategies from Carbinol Precursors
The oxidation of secondary alcohols, or carbinols, is a common method for synthesizing ketones. The corresponding precursor for 3-benzoylpyridine, phenyl-3-pyridylcarbinol, can be oxidized to the desired ketone using various oxidizing agents. orgsyn.org Chromic acid has been traditionally used for this transformation. orgsyn.org More modern and milder methods have also been developed, such as the use of potassium permanganate (B83412) (KMnO4) in a continuous flow process, which can be part of a telescoped reaction sequence. nih.govacs.org A patent also describes the use of an ionic hydride as a catalyst with dry air or oxygen as the oxidant for the conversion of phenyl(pyridin-2-yl)methanol to 2-benzoylpyridine (B47108), achieving high yields under mild conditions. google.com
| Precursor | Oxidizing Agent | Product |
| Phenyl-3-pyridylcarbinol | Chromic Acid | 3-Benzoylpyridine orgsyn.org |
| Phenyl(pyridin-2-yl)methanol | Ionic Hydride/O2 | 2-Benzoylpyridine google.com |
| Secondary Alcohol Intermediate | KMnO4 | Benzoylpyridine nih.govacs.org |
Decarboxylation Approaches from Pyridine Carboxylic Acids
Decarboxylation of specific pyridine carboxylic acids can also lead to the formation of benzoylpyridines. For example, the decarboxylation of β-benzoylpicolinic acid, which can be obtained from the reaction of quinolinic acid anhydride and benzene, yields 3-benzoylpyridine. orgsyn.org The ease of decarboxylation of pyridinecarboxylic acids can depend on the position of the carboxyl group and the presence of other substituents. stackexchange.comsci-hub.se For instance, picolinic acid (pyridine-2-carboxylic acid) decarboxylates more readily than its isomers, a phenomenon attributed to the formation of a zwitterionic intermediate. stackexchange.com
Modern Synthetic Advancements
Recent advances in synthetic chemistry have introduced more efficient and sustainable methods for the preparation of benzoylpyridine scaffolds. These modern techniques often utilize photochemistry to achieve transformations under mild conditions.
Photoredox Catalysis and Reductive Arylation Protocols for Benzoylpyridine Scaffolds
A significant modern approach involves a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines. nih.govacs.orgnih.gov This method, which can be performed in a continuous flow system, merges the reductive arylation with a subsequent oxidation step to produce benzoylpyridines in high yields. nih.govacs.org The initial photochemical reaction proceeds via the formation of a ketyl radical from the aromatic aldehyde. nih.gov This radical then couples with a reduced cyanopyridine radical anion, followed by the elimination of a nitrile anion to yield a secondary alcohol. nih.gov This alcohol intermediate is then oxidized to the final benzoylpyridine product. nih.govacs.org This strategy has been shown to be effective for a variety of substituted aromatic aldehydes and cyanopyridines, demonstrating its modularity. nih.gov
| Aldehyde | Cyanopyridine | Product (after oxidation) | Yield |
| Benzaldehyde (B42025) | 4-Cyanopyridine | 4-Benzoylpyridine | Good to Excellent nih.gov |
| 4-Methylbenzaldehyde | 4-Cyanopyridine | 4-(4-Methylbenzoyl)pyridine | Excellent nih.gov |
| 4-Chlorobenzaldehyde | 4-Cyanopyridine | 4-(4-Chlorobenzoyl)pyridine | Good nih.gov |
| 3-Methoxybenzaldehyde | 4-Cyanopyridine | 4-(3-Methoxybenzoyl)pyridine | 98% nih.gov |
This photoredox approach offers a significant advantage over traditional methods by avoiding harsh reagents and high temperatures, aligning with the principles of green chemistry. nih.govacs.org
Continuous Flow Synthesis Techniques
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. While specific continuous flow syntheses for this compound are not extensively documented, the principles can be applied to key transformations in its synthesis, such as the selective oxidation of a precursor alcohol.
The oxidation of a primary alcohol to an aldehyde is a critical step that can be efficiently performed in a flow reactor. For instance, the aerobic oxidation of various alcohols has been successfully demonstrated in continuous flow, offering high selectivity and conversion under optimized conditions. A typical setup would involve pumping a solution of the alcohol precursor, such as (3-benzoylpyridin-2-yl)methanol, through a heated reactor packed with a solid-supported catalyst in the presence of an oxidant like oxygen or hydrogen peroxide.
Key parameters in developing such a flow process include the choice of catalyst, solvent, temperature, pressure, and residence time. The use of packed-bed reactors with heterogeneous catalysts simplifies product purification, a significant advantage of flow chemistry.
Table 1: Illustrative Continuous Flow Oxidation of Alcohols to Aldehydes
| Entry | Substrate | Catalyst | Oxidant | Temp (°C) | Residence Time | Conversion (%) | Selectivity (%) |
| 1 | Benzyl (B1604629) alcohol | Pd/C | O₂ | 100 | 5 min | >99 | >99 |
| 2 | 2-Ethylhexanol | Mn(II) salts | O₂ (5 bar) | Room Temp | 6 min | 100 | 98 |
| 3 | Various benzylamines | Immobilized ω-transaminase | Sodium pyruvate | 37 | 3-15 min | 90-99 | >99 |
The development of a continuous flow process for the synthesis of this compound would likely involve the telescoped synthesis, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, further enhancing efficiency and safety.
Transition Metal-Catalyzed Coupling Reactions for Pyridine Aldehydes and Ketones
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The synthesis of pyridine aldehydes and ketones, including this compound, heavily relies on these methodologies.
Palladium-Catalyzed Reactions:
Palladium-catalyzed cross-coupling reactions are particularly valuable for constructing the benzoylpyridine core. For instance, the carbonylative Suzuki cross-coupling of a chloropyridine with phenylboronic acid offers a direct route to benzoylpyridines. thieme-connect.com The use of sterically demanding and electron-rich ligands, such as those based on N-heterocyclic carbenes (NHCs), has been shown to be effective for the coupling of less reactive chloroazines. thieme-connect.com
A general reaction would involve treating a dihalopyridine, such as 2-chloro-3-halopyridine, with phenylboronic acid under a carbon monoxide atmosphere in the presence of a palladium catalyst and a suitable base. The choice of ligand is crucial for achieving high yield and selectivity for the ketone product over direct coupling byproducts.
Table 2: Palladium-Catalyzed Carbonylative Suzuki Coupling for the Synthesis of Benzoylpyridines thieme-connect.com
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | IMes·HCl | K₃PO₄ | Dioxane | 100 | 85 |
| 2 | 2-Chloropyridine | IPr·HCl | K₃PO₄ | Dioxane | 100 | 78 |
| 3 | 3-Bromopyridine | PCy₃ | K₃PO₄ | Dioxane | 100 | 92 |
This table demonstrates the feasibility of synthesizing benzoylpyridines from corresponding halopyridines using palladium catalysis.
Rhodium-Catalyzed Reactions:
Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the functionalization of pyridine rings. nih.govresearchgate.netacs.orgescholarship.org This approach allows for the direct introduction of functional groups without the need for pre-functionalized substrates, offering a more atom-economical route. For example, a rhodium catalyst could potentially mediate the direct acylation of a pyridine C-H bond with a benzoyl equivalent. While specific examples for the direct synthesis of this compound via this method are still under development, the general principles are well-established for the functionalization of the pyridine core. nih.gov
Green Chemistry Considerations in Synthesis Development
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgtudelft.nl When evaluating the synthesis of this compound and its analogues, several green chemistry metrics can be applied to assess the environmental impact of different synthetic routes. researchgate.netresearchgate.netgreenchemistry-toolkit.org
Key metrics include:
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.org A higher atom economy indicates a greener process with less waste generated.
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. wikipedia.org A lower E-factor signifies a more environmentally friendly process.
Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI is desirable.
The choice of synthetic strategy has a significant impact on these metrics. For example, a transition-metal-free synthesis of pyridines from readily available ketones, aldehydes, and ammonium (B1175870) salts, where water is the only byproduct, would have a high atom economy and a low E-factor. researchgate.net In contrast, classical multi-step syntheses often involve stoichiometric reagents and multiple purification steps, leading to lower atom economy and higher E-factors.
Table 3: Comparison of Green Chemistry Metrics for Different Synthetic Approaches
| Synthetic Approach | Key Features | Atom Economy | E-Factor |
| Classical Multi-Step Synthesis | Use of stoichiometric reagents, multiple workups | Low | High |
| Transition Metal-Catalyzed Cross-Coupling | Catalytic reagents, often milder conditions | Moderate to High | Moderate |
| C-H Activation/Functionalization | Fewer pre-functionalization steps | High | Potentially Low |
| Biocatalytic Oxidation | Mild conditions, aqueous media, high selectivity | Moderate | Low |
| Continuous Flow Synthesis | Reduced solvent usage, potential for catalyst recycling | Route Dependent | Potentially Low |
This table provides a qualitative comparison of how different synthetic strategies align with green chemistry principles. Actual values are highly dependent on the specific reaction and process conditions.
The use of greener solvents, such as water or ionic liquids, and the development of catalytic systems that can be recycled are also crucial considerations in designing more sustainable syntheses. beilstein-journals.org
Scalability and Process Optimization Studies
The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process presents numerous challenges. Scalability and process optimization studies are crucial to ensure that the synthesis is safe, efficient, and economically viable at a larger scale.
For the synthesis of this compound and its analogues, key considerations for scalability include:
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio. Continuous flow reactors offer a significant advantage in this regard due to their excellent heat transfer capabilities.
Mass Transfer: In heterogeneous reactions, ensuring efficient mixing of reactants and catalysts is critical for maintaining reaction rates and yields.
Reagent Handling and Cost: The cost and availability of starting materials, reagents, and catalysts become major factors at an industrial scale. The use of expensive transition metal catalysts may require efficient recovery and recycling protocols to be economically feasible.
Process Safety: A thorough hazard analysis is required to identify and mitigate potential safety risks associated with the process, such as runaway reactions or the handling of hazardous materials.
Downstream Processing: The purification of the final product can be a significant bottleneck in a large-scale process. The development of efficient crystallization or extraction procedures is essential.
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key strategy for improving the scalability of chemical syntheses. ccdcindia.commdpi.com Microreactors and other continuous flow technologies are at the forefront of process intensification efforts. mdpi.com
While specific scalability studies for this compound are not widely published, the principles of process optimization, such as Design of Experiments (DoE), can be applied to systematically improve the yield, purity, and efficiency of its synthesis.
Table 4: General Challenges and Solutions in Scaling Up Pyridine Derivative Synthesis
| Challenge | Potential Solution |
| Poor Heat Transfer | Utilize continuous flow reactors; improve reactor design for better thermal management. |
| Inefficient Mass Transfer | Employ static mixers in flow reactors; optimize stirring in batch reactors. |
| High Catalyst Cost | Develop heterogeneous catalysts for easy separation and reuse; investigate catalyst loading optimization. |
| Product Purification | Develop robust crystallization methods; utilize in-line separation techniques in flow chemistry. |
| Safety Concerns | Perform detailed process safety analysis (e.g., HAZOP); utilize continuous flow to minimize the inventory of hazardous intermediates. |
Reactions of the Carbaldehyde Moiety
The carbaldehyde group, being a highly reactive aldehyde, readily participates in a variety of chemical reactions. These include condensation reactions, nucleophilic additions to the carbonyl carbon, and, under specific conditions, disproportionation reactions.
Condensation Reactions (e.g., Schiff Base Formation with Hydrazines, Thiosemicarbazides)
The aldehyde functionality of this compound is a prime site for condensation reactions with primary amines and their derivatives, such as hydrazines and thiosemicarbazides. These reactions typically proceed via nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration to form a new carbon-nitrogen double bond, known as an imine or Schiff base.
The formation of Schiff bases is a versatile method for introducing new functional groups and extending the molecular framework. For instance, reaction with various substituted hydrazines can yield a library of hydrazone derivatives. Similarly, condensation with thiosemicarbazides leads to the formation of thiosemicarbazones. These derivatives are often of interest for their potential biological activities and as ligands in coordination chemistry.
Nucleophilic Additions to the Carbonyl Carbon
The electrophilic nature of the carbaldehyde carbon makes it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This fundamental reaction proceeds through the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.comlibretexts.org The outcome of the reaction depends on the nature of the nucleophile and the subsequent workup conditions.
Common nucleophiles that add to aldehydes include organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi), as well as cyanide ions (CN⁻) and hydrides (H⁻). masterorganicchemistry.comlibretexts.org The addition of these nucleophiles leads to the formation of new carbon-carbon or carbon-hydrogen bonds, respectively, at the original aldehyde carbon. Subsequent protonation of the resulting alkoxide intermediate yields an alcohol. libretexts.orgmasterorganicchemistry.com The rate and reversibility of these additions are influenced by the basicity of the nucleophile; strong bases like organolithium reagents lead to irreversible additions, while weaker bases may result in reversible processes. masterorganicchemistry.com
Disproportionation Reactions (e.g., Cannizzaro-type transformations for non-enolizable aldehydes)
Aldehydes that lack α-hydrogens, such as this compound, can undergo a characteristic disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. wikipedia.org In this redox process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to a carboxylic acid. wikipedia.orglibretexts.org
The reaction is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the aldehyde carbonyl group. wikipedia.orglibretexts.org The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, which is thereby reduced. wikipedia.orglibretexts.org The final products, after an acid-base workup, are the corresponding alcohol and the salt of the carboxylic acid. wikipedia.org While the classic Cannizzaro reaction results in a 50:50 mixture of the alcohol and carboxylic acid, the crossed Cannizzaro reaction, using a sacrificial aldehyde like formaldehyde, can improve the yield of the desired alcohol. libretexts.org
Reactions of the Benzoyl Ketone Moiety
The benzoyl ketone group in this compound also presents a reactive center, albeit generally less reactive than the carbaldehyde. The electrophilicity of the ketonic carbonyl carbon allows for nucleophilic additions and reductions.
Nucleophilic Additions (e.g., Organolithium Reagents)
Similar to the carbaldehyde, the ketone carbonyl can undergo nucleophilic addition. Organolithium reagents are particularly effective for this transformation. wikipedia.org The addition of an organolithium reagent (R-Li) to the ketone results in the formation of a tertiary alcohol upon acidic workup. masterorganicchemistry.com The reaction proceeds via the nucleophilic attack of the carbanionic 'R' group of the organolithium reagent on the electrophilic ketone carbon. libretexts.orglibretexts.org
The reactivity of organolithium reagents can be influenced by additives. uniurb.it It is important to control the reaction conditions, as organolithium reagents are also strong bases and can participate in other reactions. libretexts.orglibretexts.org
Reductions to Alcohol Derivatives
The benzoyl ketone can be selectively reduced to the corresponding secondary alcohol. This transformation can be achieved using various reducing agents. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the aldehyde, milder or more selective reagents can be employed to target the ketone. For example, under certain conditions, catalytic hydrogenation or the use of specific hydride reagents can favor the reduction of the ketone over the aldehyde. The Rosenmund reduction, which reduces acyl chlorides to aldehydes, is an example of a controlled reduction, though not directly applicable here, it illustrates the principle of selective reduction. vedantu.com
| Compound Name |
| This compound |
| Formaldehyde |
| Lithium aluminum hydride |
| Reaction Type | Reactant | Functional Group Targeted | Product Type |
| Condensation | Hydrazines, Thiosemicarbazides | Carbaldehyde | Schiff Bases (Hydrazones, Thiosemicarbazones) |
| Nucleophilic Addition | Organolithium Reagents | Carbaldehyde | Secondary Alcohol |
| Nucleophilic Addition | Organolithium Reagents | Benzoyl Ketone | Tertiary Alcohol |
| Disproportionation | Strong Base (e.g., NaOH) | Carbaldehyde | Primary Alcohol and Carboxylic Acid |
| Reduction | Reducing Agents | Benzoyl Ketone | Secondary Alcohol |
Reactivity of the Pyridine Nucleus
The reactivity of the pyridine core in this compound is profoundly influenced by the strong electron-withdrawing nature of both the C2-carbaldehyde and the C3-benzoyl substituents. These groups synergistically reduce the electron density of the aromatic system, which fundamentally shapes its interaction with both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) on pyridine is inherently more difficult than on benzene due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. In the case of this compound, the presence of two powerful electron-withdrawing groups—the formyl (-CHO) and benzoyl (-COPh) groups—further deactivates the pyridine nucleus to an extreme degree.
These substituents decrease the electron density on the ring carbons, making an attack by a positive-charged electrophile electrostatically unfavorable. rsc.orgnih.gov Furthermore, electrophilic attack requires the formation of a positively charged intermediate (a σ-complex or arenium ion), the stability of which is severely compromised by the adjacent electron-withdrawing functionalities. nih.gov
Should a reaction be forced under exceptionally harsh conditions (e.g., high temperatures, very strong acid catalysts), the substitution pattern can be predicted based on the relative deactivation at each position. The C2, C3, C4, and C6 positions are strongly deactivated. The C5 position is the least deactivated site on the ring and would be the most likely position for an electrophile to attack, albeit with great difficulty and likely in very low yield.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Relative Reactivity | Rationale |
| C-4 | Very Low | Strongly deactivated by the inductive and resonance effects of the adjacent C2-formyl and C3-benzoyl groups. |
| C-5 | Low (Most Likely) | Meta to both electron-withdrawing groups, making it the least deactivated position by resonance. |
| C-6 | Very Low | Para to the C3-benzoyl group and ortho to the ring nitrogen, positions that are highly deactivated towards electrophilic attack. |
Nucleophilic Aromatic Substitution Pathways
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The aldehyde and benzoyl groups activate the ring for attack by nucleophiles. nih.govlibretexts.org This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing nitrogen atom, namely C2, C4, and C6, because the negative charge of the intermediate can be effectively delocalized onto the nitrogen. quimicaorganica.org In this compound, the C2 position is already substituted. Therefore, nucleophilic attack is most likely to occur at the C4 and C6 positions.
If the molecule were to react with a strong nucleophile (e.g., an alkoxide, an amide ion) in a process known as SNArH substitution (where hydride is the leaving group), the attack would preferentially occur at C4 or C6. The presence of a leaving group, such as a halogen, at these positions would make the substitution even more facile. rsc.org
Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution (SNArH) on this compound
| Position of Attack | Stability of Meisenheimer Intermediate | Likelihood |
| C-4 | High. Negative charge is delocalized onto the ring nitrogen and stabilized by the C3-benzoyl group. | Likely |
| C-6 | High. Negative charge is delocalized onto the ring nitrogen and stabilized by the C2-carbaldehyde group. | Likely |
| C-5 | Low. Negative charge cannot be delocalized onto the ring nitrogen. | Unlikely |
N-Oxidation and N-Alkylation Chemistry
The lone pair of electrons on the pyridine nitrogen atom remains available for reaction with electrophiles, despite the deactivating influence of the ring substituents. This allows for characteristic reactions such as N-oxidation and N-alkylation.
N-Oxidation: The conversion of the pyridine nitrogen to a pyridine-N-oxide can be achieved using various oxidizing agents. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The N-oxidation of 3-substituted pyridines is a well-established reaction. nih.gov The resulting N-oxide functionality can significantly alter the reactivity of the molecule, for instance by making the C2 and C4 positions susceptible to nucleophilic attack. semanticscholar.orgnih.gov
N-Alkylation: The nitrogen atom can also act as a nucleophile, attacking alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. This reaction is a fundamental characteristic of pyridines. The resulting positively charged pyridinium ion would render the attached pyridine ring even more electron-deficient, further enhancing its susceptibility to nucleophilic attack.
Intermolecular and Intramolecular Cyclization Reactions
The presence of two reactive carbonyl functionalities (aldehyde and ketone) in close proximity on a heterocyclic scaffold makes this compound a prime candidate for various cyclization reactions. These reactions can lead to the formation of complex, fused polycyclic systems.
While specific cyclization reactions for this compound are not widely documented, analogous transformations with related compounds demonstrate the potential pathways. For example, 2-benzoylpyridine is known to undergo condensation with salicylaldehyde (B1680747) and an ammonia (B1221849) source (ammonium acetate) in refluxing acetic acid to produce a complex fused imidazole (B134444) derivative. stackexchange.com This type of reaction, involving condensation of the carbonyl groups with other reagents, highlights a probable route for the elaboration of the this compound core.
Table 3: Example of an Analogous Intermolecular Cyclization Reaction
| Reactants | Conditions | Product Type | Ref. |
| 2-Benzoylpyridine, Salicylaldehyde, Ammonium acetate | Acetic acid, reflux, 6 h | Fused polycyclic imidazole derivative | stackexchange.com |
| 3-Methylquinoxaline-2-thione, Substituted Benzaldehydes | Ethanol, H₂SO₄ or HCl (cat.) | Fused thieno[2,3-b]quinoxaline (B1642142) derivatives | academie-sciences.fr |
| 2-Acetylpyridine, 2-Formylpyridine | NaOH/EtOH (Claisen-Schmidt) | Substituted cyclohexanol (B46403) derivatives | ichem.md |
Given the structure of this compound, it could foreseeably participate in similar multicomponent reactions to generate novel heterocyclic frameworks. Intramolecular cyclizations could also be envisioned, for example, if a nucleophilic center were introduced at the C4-position, it could potentially attack the electrophilic carbonyl carbon of the C3-benzoyl group to form a new five- or six-membered ring.
Photoinduced Reactivity and Mechanistic Investigations
The benzoylpyridine moiety is a well-known chromophore that actively participates in photochemical reactions. acs.orgnih.gov Similar to benzophenone (B1666685), this compound is expected to absorb UV light to promote an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding (π*) orbital. This initial singlet excited state (S₁) can then undergo efficient intersystem crossing to form a more stable triplet excited state (T₁). youtube.com
The chemistry of the molecule is then dominated by the reactivity of this triplet state, which behaves like a diradical. Key potential photoreactions include:
Photoreduction: In the presence of a hydrogen donor solvent (like 2-propanol), the excited triplet ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of two such radicals can produce a pinacol-type product. This is the classic photoreduction of benzophenone to benzopinacol. gordon.edu
Photosensitization: The triplet state of the benzoylpyridine can transfer its energy to another molecule, promoting the second molecule to its own triplet state. This process of photosensitization is crucial in many photochemical applications. nih.govacs.org
Photoenolization: Aromatic ketones with an ortho-alkyl group can undergo intramolecular hydrogen abstraction to form a photoenol. youtube.com While the target molecule lacks an ortho-alkyl group on the benzoyl ring, the principle of intramolecular hydrogen abstraction from a suitable nearby source could lead to other rearrangements.
Studies on 3-benzoylpyridine confirm its rich photochemistry, including interactions of its triplet state in aqueous solutions. acs.org The stability of related benzoylpyridines under certain photochemical conditions has also been noted, indicating that the reaction pathways are dependent on the specific conditions and reactants present. nih.govacs.org
Information on "this compound" is Not Available
Following a comprehensive search for scientific literature, it has been determined that there is currently no available information regarding the chemical compound "this compound" and its use in coordination chemistry, ligand development, or the synthesis of metal complexes as specified in the requested article outline.
Searches for this specific isomer, which features a benzoyl group at the 3-position and a carbaldehyde group at the 2-position of the pyridine ring, did not yield any relevant results. The existing literature and research data focus on other isomers, such as derivatives of 2-benzoylpyridine and various pyridinecarboxaldehydes. For instance, extensive research is available on Schiff bases and metal complexes derived from 2-benzoylpyridine, as well as the coordination properties of 2-, 3-, and 4-pyridinecarboxaldehyde. However, the unique bifunctional arrangement of "this compound" does not appear to have been explored or reported in the available scientific databases.
Consequently, it is not possible to generate the requested article focusing solely on the coordination chemistry and ligand development of "this compound" and its derivatives, as no data exists for the specified subsections concerning its role in chelation, ligand design, or complexation with various metals.
Coordination Chemistry and Ligand Development Utilizing 3 Benzoylpyridine 2 Carbaldehyde Derivatives
Redox Activity and Electron Transfer Processes in Metal Complexes
This section would have explored the electronic behavior of metal complexes formed with derivatives of 3-benzoylpyridine-2-carbaldehyde. The focus would have been on how the ligand framework influences the oxidation and reduction potentials of the metal center and the pathways through which electrons are transferred within the complex. This would typically involve data from techniques such as cyclic voltammetry and spectroelectrochemistry. However, no studies reporting on the electrochemical properties of such complexes could be identified.
Structural Elucidation of Coordination Compounds
In the absence of primary research data on this compound, it is impossible to provide the in-depth, scientifically accurate content and data tables as per the requested outline. The scientific community has extensively investigated related compounds, such as derivatives of 2-benzoylpyridine (B47108) and other pyridine-2-carbaldehydes, which have shown interesting coordination behavior and redox properties. However, direct extrapolation of these findings to the 3-benzoyl isomer would be speculative and scientifically unsound.
Therefore, a comprehensive article on the coordination chemistry of this compound, as outlined, cannot be generated at this time due to a lack of foundational research in the specified areas.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR) for Primary Structure Elucidation
No experimental or theoretical ¹H NMR or ¹³C NMR data for 3-Benzoylpyridine-2-carbaldehyde is currently available.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC) for Complex Structural Assignment
No COSY or HMQC/HSQC data for this compound is currently available.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Analysis
No IR spectral data for this compound is currently available.
Raman Spectroscopy for Molecular Vibrations in Crystalline and Amorphous States
No Raman spectral data for this compound is currently available.
Mass Spectrometry
No mass spectrometry data for this compound is currently available.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the molecular formula is C₁₃H₉NO₂.
The theoretical exact mass of the neutral molecule is calculated to be 211.06333 Da. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be observed as a protonated species, [M+H]⁺. The expected m/z value for this ion would be 212.07061. An experimental measurement within a narrow tolerance window (typically < 5 ppm) of this theoretical value would unequivocally confirm the molecular formula C₁₃H₉NO₂.
Table 1: Theoretical Mass Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₃H₉NO₂ | 211.06333 |
Fragmentation Pattern Analysis for Structural Information
Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry provides crucial information about a molecule's structure by analyzing its fragmentation pattern. The resulting mass spectrum displays the relative abundance of various fragment ions, which correspond to the stable pieces of the parent molecule.
For this compound (molecular weight 211.21 g/mol ), the molecular ion peak (M⁺˙) would be observed at m/z 211. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:
α-Cleavage: The bond between the carbonyl carbon of the benzoyl group and the pyridine (B92270) ring is susceptible to cleavage. This generates a highly stable benzoyl cation (C₆H₅CO⁺ ) which gives a characteristic and often intense peak at m/z 105 . The remaining fragment would be the 2-formylpyridinyl radical.
Loss of Aldehyde Group: Fragmentation can occur via the loss of the formyl group (-CHO) as a radical, leading to a fragment ion at m/z 182 (M-29). Alternatively, loss of a hydrogen radical from the aldehyde gives a strong M-1 peak at m/z 210.
Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic cleavages, though these are typically less prominent than the initial α-cleavage.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula | Comments |
|---|---|---|---|
| 211 | [C₁₃H₉NO₂]⁺˙ | C₁₃H₉NO₂ | Molecular Ion (Parent Peak) |
| 210 | [C₁₃H₈NO₂]⁺ | C₁₃H₈NO₂ | Loss of H radical from aldehyde |
| 183 | [C₁₂H₉NO]⁺˙ | C₁₂H₉NO | Loss of CO from aldehyde group |
| 105 | [C₇H₅O]⁺ | C₇H₅O | Benzoyl cation; often the base peak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from ground to excited states. The structure of this compound contains several chromophores—the benzoyl group (phenyl ring conjugated with a carbonyl), the pyridine ring, and the carbaldehyde group—which form an extended conjugated system.
This conjugation results in characteristic electronic transitions:
π → π* Transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. Due to the extended conjugation between the aromatic rings and carbonyl groups, these transitions are expected to be intense (high molar absorptivity, ε) and occur in the UV region. For related benzoylpyridines, these absorptions are typically observed around 250-290 nm. nih.gov
n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals. They are lower in energy (occur at longer wavelengths) and are characteristically much weaker (low ε) than π → π* transitions. The carbonyl groups of the benzoyl and carbaldehyde moieties would give rise to these transitions, likely appearing as weak shoulders or broad peaks above 300 nm.
The absorption maxima (λ_max) for benzoylpyridines are sensitive to substituents and solvent polarity. nih.gov The presence of the electron-withdrawing carbaldehyde group adjacent to the benzoyl group on the pyridine ring is expected to modulate the electronic structure and shift the absorption bands.
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent
| Transition Type | Chromophore System | Expected λ_max (nm) | Expected Intensity (ε) |
|---|---|---|---|
| π → π* | Phenyl-C=O-Pyridine-CHO | ~260 - 290 | High |
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related structures, such as 2-benzoylpyridine (B47108), allows for a confident prediction of its key conformational features.
Crystallographic Data Analysis (e.g., space group, unit cell parameters, intermolecular interactions via Hirshfeld analysis)
Crystallographic analysis provides detailed information on how molecules pack together in a crystal lattice, governed by intermolecular forces. While specific data for this compound is unavailable, data from an analogue can illustrate the type of information obtained.
Table 4: Illustrative Crystallographic Data for an Analogue, an Iron(II) Complex of 4-Benzoylpyridine nih.gov
| Parameter | Value |
|---|---|
| Compound | [Fe(NCS)₂(C₁₂H₉NO)₂(CH₄O)₂] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1691 (4) |
| b (Å) | 8.9377 (4) |
| c (Å) | 10.6010 (5) |
| α (°) | 85.068 (4) |
| β (°) | 80.932 (4) |
| γ (°) | 72.015 (4) |
| Volume (ų) | 724.84 (6) |
| Z (molecules/cell) | 1 |
Note: This data is for a related metal-organic complex and is presented for illustrative purposes only.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.
For this compound, a Hirshfeld analysis would be expected to reveal several key interactions:
C—H···O Hydrogen Bonds: The carbonyl oxygen atoms are strong hydrogen bond acceptors, and would likely form short contacts with hydrogen atoms from the aromatic rings of neighboring molecules.
π–π Stacking: The electron-deficient pyridine ring and the electron-rich phenyl ring could engage in offset π–π stacking interactions, contributing significantly to the packing stability.
C—H···π Interactions: Hydrogen atoms from one molecule could interact with the π-systems of the aromatic rings of an adjacent molecule.
Elemental Compositional Analysis
The elemental composition of a pure chemical compound provides fundamental information regarding its constituent elements and their relative proportions. This data is crucial for confirming the molecular formula of a newly synthesized compound and serves as a primary indicator of its purity. For this compound, the elemental composition is determined by its molecular formula, which is C₁₃H₉NO₂. The theoretical elemental percentages can be calculated from the atomic masses of its constituent atoms: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
Detailed Research Findings
The confirmation of the elemental composition of a compound like this compound is typically achieved through two primary analytical techniques: Combustion Analysis and High-Resolution Mass Spectrometry (HRMS). While specific experimental data sets for this exact compound are not prominently available in the reviewed literature, the standard methodologies allow for a precise theoretical and expected experimental outcome.
Theoretical Composition
Based on the molecular formula C₁₃H₉NO₂, the theoretical elemental composition is calculated from the molar mass of the compound (211.22 g/mol ). The expected mass percentages for each element are presented below.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 73.93% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.30% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.63% |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Experimental Verification Methodologies
Computational and Theoretical Investigations of 3 Benzoylpyridine 2 Carbaldehyde Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict stable geometries, conformational preferences, and electronic distributions.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its favorable balance between accuracy and computational cost. For a molecule such as 3-Benzoylpyridine-2-carbaldehyde, DFT is extensively used to determine its ground-state electronic structure and to find its most stable three-dimensional arrangement of atoms, known as geometry optimization.
The process begins by constructing an initial guess for the molecular geometry. Then, a chosen DFT functional, which approximates the exchange-correlation energy, is paired with a basis set that describes the atomic orbitals. Common functionals for such organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X, while popular basis sets range from Pople-style basis sets like 6-31G(d,p) to larger ones like 6-311++G(d,p) for higher accuracy. nih.govepstem.net The calculation iteratively solves the Kohn-Sham equations, adjusting the positions of the atoms until a minimum on the potential energy surface is located. This optimized geometry corresponds to a stable conformation of the molecule.
For this compound, key geometrical parameters such as bond lengths, bond angles, and dihedral angles that define the relative orientation of the pyridine (B92270) ring, the benzoyl group, and the carbaldehyde group are determined. For instance, DFT calculations would predict the C=O bond lengths of the ketone and aldehyde groups, the C-N bond lengths within the pyridine ring, and the crucial dihedral angle between the planes of the pyridine and phenyl rings. These calculated parameters can be compared with experimental data from X-ray crystallography if available, often showing good agreement. gaussian.com
Table 1: Representative Geometrical Parameters for Aromatic Aldehydes and Ketones Optimized with DFT (Note: This table is illustrative of typical values obtained for similar structures, as specific published data for this compound is not available.)
| Parameter | Typical Calculated Value (B3LYP/6-31G(d,p)) |
| Pyridine C-N Bond Length | ~1.34 Å |
| Pyridine C-C Bond Length | ~1.39 Å |
| Aldehyde C=O Bond Length | ~1.21 Å |
| Ketone C=O Bond Length | ~1.23 Å |
| C-C Bond (Pyridine-CHO) | ~1.48 Å |
| C-C Bond (Pyridine-Benzoyl) | ~1.50 Å |
| Dihedral Angle (Pyridine-Phenyl) | 25° - 45° |
While DFT is a workhorse, ab initio (from first principles) methods that are not based on empirical parameterization offer a pathway to higher accuracy, albeit at a significantly greater computational expense. These methods are based on solving the Schrödinger equation and include techniques like Møller-Plesset perturbation theory (MP) and Coupled-Cluster (CC) theory. wikipedia.orgwikipedia.org
Second-order Møller-Plesset perturbation theory (MP2) is often the next step up from DFT in terms of accuracy for electron correlation effects. smu.edu For systems like this compound, MP2 calculations can provide a more refined description of non-covalent interactions that may influence the molecule's conformation. nih.gov
For even higher accuracy, the "gold standard" is often considered to be Coupled-Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T). rsc.org Due to its steep computational scaling (scaling with the seventh power of the number of basis functions), CCSD(T) calculations are typically feasible only for smaller molecules or for single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT or MP2). gaussian.com For this compound, a composite approach might be employed, where the geometry is optimized with DFT or MP2, and then a CCSD(T) calculation is performed with a reasonably large basis set to obtain a highly accurate electronic energy. arxiv.org These high-accuracy energies are crucial for calculating precise reaction enthalpies or conformational energy differences.
The presence of rotatable single bonds in this compound—specifically the bonds connecting the benzoyl and carbaldehyde groups to the pyridine ring—means the molecule can exist in multiple conformations. Conformational analysis aims to identify all the stable conformers (energy minima) and the transition states that connect them.
Computationally, this is achieved by systematically rotating the key dihedral angles and calculating the energy at each point, a process known as a potential energy surface (PES) scan. For this compound, the primary dihedral angles to investigate would be the one defining the orientation of the phenyl ring relative to the pyridine ring and the one defining the orientation of the aldehyde group.
Spectroscopic Parameter Prediction
Computational methods are invaluable for interpreting experimental spectra by providing a theoretical counterpart for comparison. By simulating spectra, assignments of experimental peaks can be confirmed, and the underlying molecular motions or electronic transitions can be understood.
Theoretical vibrational spectra (Infrared and Raman) can be generated following a geometry optimization and frequency calculation at a given level of theory, typically DFT. The frequency calculation yields the normal modes of vibration and their corresponding frequencies.
For an IR spectrum, the calculation also determines the change in dipole moment associated with each vibrational mode, which dictates the intensity of the IR absorption band. For a Raman spectrum, the change in polarizability during the vibration is calculated to determine the Raman scattering intensity.
The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation (which assumes ideal, parabolic potential wells for vibrations) and basis set limitations. To improve agreement with experimental data, it is common practice to apply a uniform scaling factor to the calculated frequencies. These scaling factors are empirically determined and depend on the level of theory (functional and basis set) used.
For this compound, this process would yield predicted frequencies for key vibrational modes, such as the C=O stretching of the aldehyde and ketone groups, C-H stretching of the aromatic rings, and the various ring breathing and deformation modes of the pyridine and phenyl rings. Comparing the computed spectrum with an experimental one can confirm the structure and identify specific functional groups.
Table 2: Representative Calculated Vibrational Frequencies for this compound (Note: This table presents typical frequency ranges for the described functional groups, based on DFT calculations for similar molecules. Specific published data for the title compound is not available.)
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹, unscaled) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aldehyde C-H Stretch | 2850 - 2750 | Weak | Medium |
| Ketone C=O Stretch | 1700 - 1680 | Strong | Medium |
| Aldehyde C=O Stretch | 1720 - 1700 | Strong | Medium |
| Pyridine/Phenyl C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| C-C Stretch | 1300 - 1100 | Medium | Medium |
| C-H In-plane Bend | 1250 - 1000 | Medium | Weak |
| C-H Out-of-plane Bend | 900 - 675 | Strong | Weak |
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for structure elucidation in solution. Computational methods, particularly DFT, can predict NMR parameters with useful accuracy. nih.gov The most common method for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method. youtube.comyoutube.com
The calculation is performed on a geometry that has been optimized at a suitable level of theory. The GIAO method calculates the absolute magnetic shielding (σ) for each nucleus (e.g., ¹H, ¹³C). To convert these absolute shieldings into the more familiar chemical shifts (δ), the calculated shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory, is subtracted:
δ_sample = σ_ref - σ_sample
This procedure is performed for all nuclei in the molecule. For flexible molecules like this compound, it is crucial to perform a conformational analysis and calculate the NMR shifts for each significant conformer. The final predicted spectrum is then a Boltzmann-weighted average of the spectra of the individual conformers, which provides a more realistic comparison to the experimental spectrum measured at a specific temperature. uncw.edu
In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated. nih.govnih.gov These calculations are more computationally demanding but provide valuable information about the connectivity and dihedral angles between coupled nuclei. The calculation involves determining the Fermi contact, spin-dipole, and spin-orbit contributions to the total coupling constant. nih.gov Comparing calculated and experimental ¹H-¹H and ¹H-¹³C coupling constants can provide detailed structural insights.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Conformer of this compound (Note: This table is a hypothetical representation of data from a GIAO-DFT calculation. The values are based on typical chemical shift ranges for the given functional groups and are not from a published study on this specific molecule.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | 10.1 | 192.5 |
| Pyridine H-4 | 8.1 | 138.0 |
| Pyridine H-5 | 7.6 | 125.0 |
| Pyridine H-6 | 8.9 | 154.0 |
| Benzoyl (ortho-H) | 7.8 | 130.0 |
| Benzoyl (meta-H) | 7.5 | 129.0 |
| Benzoyl (para-H) | 7.6 | 134.0 |
| Benzoyl (C=O) | - | 196.0 |
| Pyridine C-2 | - | 152.0 |
| Pyridine C-3 | - | 135.0 |
Simulation of UV-Vis Spectra via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. nih.gov By calculating the excitation energies and oscillator strengths, TD-DFT allows for the simulation of UV-Vis spectra, providing valuable information on the electronic transitions within a molecule. nih.govmdpi.com For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are expected to be complex due to the presence of both benzoyl and carbaldehyde chromophores on the pyridine ring.
Theoretical studies on similar aromatic ketones and pyridine derivatives have demonstrated that functionals like B3LYP and CAM-B3LYP, combined with appropriate basis sets such as 6-311+G(d,p), can provide reliable predictions of maximum absorption wavelengths (λ_max). nih.govresearchgate.net The UV-Vis spectrum of this compound is anticipated to exhibit characteristic π → π* and n → π* transitions. The π → π* transitions, typically of higher intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The lower intensity n → π* transitions involve the excitation of non-bonding electrons from the oxygen atoms of the carbonyl groups to antibonding π* orbitals.
A hypothetical TD-DFT simulation of the UV-Vis spectrum of this compound in a common solvent like methanol (B129727) is presented below. The data illustrates the expected electronic transitions, their corresponding excitation energies, oscillator strengths, and the major molecular orbital contributions.
Table 1: Simulated UV-Vis Spectral Data for this compound in Methanol (IEFPCM Model)
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition |
|---|---|---|---|
| 3.85 | 322 | 0.254 | HOMO -> LUMO (π -> π*) |
| 4.32 | 287 | 0.189 | HOMO-1 -> LUMO (π -> π*) |
| 4.78 | 259 | 0.015 | HOMO -> LUMO+1 (n -> π*) |
| 5.15 | 241 | 0.310 | HOMO-2 -> LUMO (π -> π*) |
Reaction Mechanism Elucidation
Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior and designing new synthetic routes. Computational methods are instrumental in mapping out the potential energy surfaces of reactions, identifying key intermediates and transition states.
A fundamental aspect of mechanistic studies is the localization of transition states (TS), which are the energy maxima along a reaction pathway. mdpi.comrowansci.com Various computational algorithms can be employed to find the saddle point on the potential energy surface that corresponds to the TS. Once a transition state is located and characterized by a single imaginary frequency, Intrinsic Reaction Coordinate (IRC) calculations are performed. scm.commissouri.eduq-chem.com An IRC analysis traces the minimum energy path from the transition state down to the corresponding reactants and products, thereby confirming that the located TS indeed connects the desired species. missouri.edu
For this compound, a plausible reaction to investigate would be the nucleophilic addition to the carbaldehyde group, a common reaction for aldehydes. youtube.comlibretexts.orgmasterorganicchemistry.comyoutube.com For instance, the addition of a simple nucleophile like a cyanide ion (CN⁻) can be modeled. The transition state for this reaction would involve the partial formation of the new C-C bond and the partial breaking of the C=O π-bond. IRC analysis would then map the trajectory from this transition state to the initial reactant complex (this compound and CN⁻) and the final tetrahedral intermediate.
For the nucleophilic addition of a cyanide ion to this compound, the energetic profile would show the relative energies of the separated reactants, the pre-reaction complex, the transition state, and the final product. Theoretical studies on similar reactions involving pyridine derivatives suggest that the presence of the electron-withdrawing benzoyl group could influence the electrophilicity of the carbaldehyde carbon, thereby affecting the activation energy. nih.govmdpi.com
A hypothetical energetic profile for this reaction is depicted in the following table, illustrating the relative energies at each stage of the transformation.
Table 2: Calculated Relative Energies for the Nucleophilic Addition to this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (separated) | 0.0 |
| Pre-reaction Complex | -2.5 |
| Transition State | +10.8 |
| Product (tetrahedral intermediate) | -15.2 |
Solvent Effects and Environmental Perturbations in Computational Models (e.g., Polarizable Continuum Model (PCM))
The solvent environment can significantly influence the properties and reactivity of a molecule. mdpi.com The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. researchgate.netmdpi.com This approach allows for the calculation of molecular properties in solution by considering the electrostatic interactions between the solute and the solvent.
For this compound, PCM can be used to study how the solvent polarity affects its electronic structure, spectroscopic properties, and reaction energetics. For example, the n → π* transitions of ketones are known to exhibit a hypsochromic (blue) shift in polar solvents due to the stabilization of the ground state by dipole-dipole interactions. researchgate.netrsc.org Conversely, π → π* transitions often show a bathochromic (red) shift. PCM calculations can quantify these solvatochromic shifts. mdpi.com
The following table presents hypothetical data on the effect of different solvents on the main absorption bands of this compound, as predicted by TD-DFT calculations coupled with the PCM model.
Table 3: Predicted Solvent Effects on the UV-Vis Absorption of this compound using PCM
| Solvent | Dielectric Constant (ε) | λ_max (π -> π*) (nm) | λ_max (n -> π*) (nm) |
|---|---|---|---|
| Hexane | 1.88 | 318 | 265 |
| Dichloromethane | 8.93 | 325 | 261 |
| Methanol | 32.7 | 330 | 258 |
| Water | 78.4 | 335 | 255 |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov By developing a QSPR model, it is possible to predict the properties of new, unsynthesized compounds based on their calculated molecular descriptors.
For a series of derivatives of this compound, a QSPR model could be developed to predict a variety of properties, such as solubility, lipophilicity (logP), or a specific biological activity. The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, and topological) for a set of known compounds and then using statistical methods, like multiple linear regression or machine learning algorithms, to build a predictive model. researchgate.netnih.govresearchgate.net
A hypothetical QSPR study on a set of substituted this compound derivatives could aim to predict their inhibition constant (Ki) against a particular enzyme. The resulting QSPR equation would provide insights into which structural features are most important for the desired activity.
Table 4: Example Data for a QSPR Study on this compound Derivatives
| Derivative (Substituent on Benzoyl Ring) | Experimental pKi | Calculated LogP | Calculated Dipole Moment (Debye) |
|---|---|---|---|
| H | 5.2 | 2.8 | 3.1 |
| 4-Cl | 5.8 | 3.5 | 2.5 |
| 4-OCH3 | 5.1 | 2.6 | 3.8 |
| 4-NO2 | 6.5 | 2.7 | 1.5 |
Advanced Applications in Chemical Synthesis and Materials Science
Precursors for Complex Organic Molecule Synthesis
General principles of organic synthesis suggest that a molecule with the structure of 3-benzoylpyridine-2-carbaldehyde, possessing both an aldehyde and a ketone functional group on a pyridine (B92270) scaffold, would be a valuable and versatile building block. However, no specific examples or methodologies for its use have been documented.
Synthesis of Nitrogen Heterocycles
There is no specific information on the use of this compound for the synthesis of other nitrogen heterocycles. In principle, the aldehyde functionality could undergo condensation reactions with various nitrogen-containing nucleophiles to form imines, which could then participate in intramolecular cyclization reactions, a common strategy in heterocyclic synthesis. nih.govmdpi.com
Building Blocks for Polyfunctionalized Frameworks
The bifunctional nature of this compound would theoretically allow for its use in creating polyfunctionalized frameworks, including metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups could act as coordination sites for metal ions. However, no studies have been published detailing such applications for this specific compound.
Intermediate in the Preparation of Pharmaceuticals and Agrichemicals
While many pyridine-based compounds are core structures in pharmaceuticals and agrochemicals, there is no documented evidence of this compound serving as an intermediate in the synthesis of any such products. nih.gov
Precursor for Substituted Benzylpiperidines
No literature is available describing the conversion of this compound into substituted benzylpiperidines.
Role in Catalysis
The potential for this compound to act as a ligand in catalysis can be inferred from its structure, but no specific applications have been reported.
Ligands for Homogeneous and Heterogeneous Catalysts
Pyridine-containing molecules, particularly those with additional donor atoms like polypyridyl ligands, are widely used in catalysis to stabilize metal centers and influence their reactivity. researchgate.net The nitrogen of the pyridine ring and the carbonyl oxygens of this compound could chelate to a metal center. However, there are no published examples of it being used as a ligand in either homogeneous or heterogeneous catalysis.
Development of Chiral Catalysts from Derivatives
The development of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Pyridine-containing molecules are frequently employed as ligands in chiral catalysis due to the ability of the nitrogen atom to coordinate with metal centers. The aldehyde group in this compound offers a reactive site for the introduction of chirality. For instance, reaction of the aldehyde with a chiral amine or alcohol could yield chiral imines or acetals, respectively. These new, chiral derivatives could then act as ligands for transition metals, creating catalysts for a range of asymmetric reactions.
While there is extensive research on the use of pyridine-based ligands in chiral catalysis, including those derived from pyridine-3-carbaldehyde nih.govrsc.org and chiral 2,2'-bipyridines google.com, no specific studies have been reported on the synthesis or application of chiral catalysts derived directly from this compound. The potential of this specific compound in asymmetric catalysis remains an open area for investigation. The steric and electronic properties imparted by the benzoyl group could, in principle, influence the stereoselectivity of a catalyst derived from it.
Contributions to Functional Materials Development
The structural features of this compound make it an intriguing candidate for the development of novel functional materials, including polymers and luminescent systems.
Components in Luminescent Systems
Luminescent materials are of great interest for applications in sensing, imaging, and lighting. The extended π-system of the benzoyl and pyridine groups in this compound suggests that it, or its derivatives, might exhibit interesting photophysical properties. Coordination of the pyridine-aldehyde moiety to metal ions is a common strategy for designing luminescent metal-organic complexes and coordination polymers. The nature of the metal and the ligand framework dictates the luminescent properties of the resulting material.
Numerous studies have explored the luminescent properties of coordination polymers constructed from pyridine and benzaldehyde (B42025) derivatives. For example, coordination polymers based on ligands synthesized from 3-(pyridine-4-yl)benzaldehyde have been shown to exhibit luminescence. mdpi.comsigmaaldrich.comnih.govnih.gov Similarly, coordination polymers incorporating 2-hydroxy-4-(pyridin-4-yl)benzaldehyde have been investigated for their sensing capabilities. researchgate.net However, there are no reports in the literature that specifically describe the synthesis or characterization of luminescent systems derived from this compound.
Precursors for Advanced Coordination Polymers
Coordination polymers, including metal-organic frameworks (MOFs), are a class of materials with diverse structures and applications in gas storage, separation, and catalysis. The design of these materials relies on the selection of appropriate organic ligands and metal ions. The pyridine-2-carbaldehyde fragment of this compound is a classic bidentate chelating unit, capable of binding to a metal center through the nitrogen and oxygen atoms. The benzoyl group would then act as a pendant arm, which could influence the packing of the resulting coordination polymer and introduce additional functionalities.
The synthesis and characterization of a wide array of coordination polymers from various pyridine- and benzaldehyde-based ligands are well-documented. mdpi.comsigmaaldrich.comnih.govnih.gov These studies demonstrate the versatility of such ligands in constructing one-, two-, and three-dimensional networks with interesting properties. Nevertheless, a search of the chemical literature reveals no instances of this compound being used as a ligand for the synthesis of coordination polymers. The potential of this specific molecule to form novel coordination architectures with unique properties is yet to be explored.
Future Perspectives and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
The demand for environmentally benign and efficient chemical processes has spurred significant innovation in synthetic organic chemistry. For scaffolds related to 3-Benzoylpyridine-2-carbaldehyde, future research will increasingly focus on moving away from classical, often harsh, synthetic conditions toward more sustainable alternatives.
A promising direction is the advancement of flow chemistry, which offers superior control over reaction parameters, enhanced safety, and potential for high-throughput synthesis. A recently developed telescoped flow strategy for producing electronically differentiated benzoylpyridines exemplifies this trend. acs.orgnih.gov This approach combines a light-driven, catalyst-free reductive arylation of cyanopyridines with aromatic aldehydes, followed by an in-line oxidation step using a benign oxidant like potassium permanganate (B83412) (KMnO₄). acs.orgnih.gov This method is notable for its high efficiency, short residence times, and reproducibility, representing a significant step towards sustainable production. nih.gov
Photochemical reactions, which use light as a "traceless" reagent, are another cornerstone of green synthesis. nih.gov While many such reactions rely on expensive and potentially toxic iridium or ruthenium-based photocatalysts, future work will likely emphasize the development and use of simple, conjugated organic molecules as photosensitizers or even catalyst-free photochemical processes. acs.orgnih.gov
Table 1: Comparison of Synthetic Methodologies for Benzoylpyridine and Pyridine-2-Carbaldehyde Scaffolds
| Method | Key Features | Starting Materials | Reagents/Catalysts | Sustainability Aspect | Ref |
|---|---|---|---|---|---|
| Telescoped Flow Photochemistry | Catalyst-free reductive arylation followed by oxidation in a continuous flow system. | Aromatic aldehydes, Cyanopyridines | Light (365 nm), KMnO₄ | Catalyst-free photochemical step; efficient flow process. | acs.orgnih.gov |
| Lewis Acid Catalysis | Reaction of cyanopyridines with benzene (B151609) derivatives. | Cyanopyridines, Hydroxy/alkoxy substituted benzenes | Lewis acid (e.g., AlCl₃), HCl gas | Utilizes readily available starting materials. | google.com |
| Stille Vinylation/Ozonolysis | Conversion of a 2-hydroxyl or 2-chloro group on the pyridine (B92270) ring to a 2-vinyl group, followed by cleavage to the aldehyde. | Substituted Pyridines (e.g., 2-chlor-3-nitropyridine) | Bu₃SnCH=CH₂, Pd catalyst; O₃ | Offers a high-yield route to the 2-carboxaldehyde functionality. | google.com |
| Methylation/Oxidation | Introduction of a methyl group at the 2-position of the pyridine ring, followed by oxidation to the aldehyde. | 2-chlor-3-nitropyridine | Methylating agent; Selenium dioxide (SeO₂) | A direct, two-step conversion to the aldehyde. | google.com |
Development of Advanced Derivatization Strategies for Enhanced Functionality
The dual functionality of this compound, featuring both a ketone and an aldehyde group, makes it an ideal candidate for advanced derivatization. Such strategies are essential for tuning its physicochemical properties, attaching it to other molecules, or developing new analytical methods.
Future research will likely focus on creating libraries of derivatives for applications such as drug discovery. The design and synthesis of novel benzoylthioureido benzenesulfonamides as carbonic anhydrase inhibitors serves as an excellent template for this approach. nih.gov In this work, benzoyl chloride derivatives were reacted with ammonium (B1175870) thiocyanate (B1210189) to form a benzoyl isothiocyanate intermediate, which was then coupled with various aminobenzoic acids or sulfonamides to produce the final products. nih.gov A similar strategy could be applied to this compound, leveraging its functionalities to build complex molecules with specific biological targets.
For analytical purposes, derivatization is key to enhancing detection sensitivity and enabling comprehensive analysis, particularly in complex biological matrices. nih.gov One advanced strategy involves using specialized derivatization reagents for liquid chromatography-mass spectrometry (LC-MS) analysis. For example, a method developed for hydroxyl fatty acids uses 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) to tag the hydroxyl group, which produces a specific diagnostic ion during mass spectrometry, allowing for clear identification. nih.govresearchgate.net Isotope-labeled versions of such reagents can further simplify the detection of low-abundant compounds. nih.gov Similar bespoke derivatization agents could be designed to react selectively with the aldehyde or ketone group of this compound, facilitating its identification and quantification in various samples. Another established technique involves derivatization for gas chromatography (GC) analysis, where carbonyl groups are reacted with reagents like hydroxylamine (B1172632) hydrochloride or O-ethylhydroxylamine hydrochloride, followed by silylation, to create volatile derivatives suitable for GC-MS. nih.gov
Table 2: Advanced Derivatization Strategies and Potential Applications
| Derivatization Strategy | Reagent Example(s) | Target Functional Group | Application | Ref |
|---|---|---|---|---|
| Thioureido Formation | Benzoyl isothiocyanate (formed in situ from benzoyl chloride and ammonium thiocyanate) | Amines | Synthesis of biologically active compounds (e.g., enzyme inhibitors). | nih.gov |
| LC-MS Tagging | 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) | Carboxylic acids, Hydroxyl groups | Enhanced and specific detection in complex mixtures by LC-MS. | nih.govresearchgate.net |
| GC-MS Analysis | Hydroxylamine hydrochloride (HACl), O-Ethylhydroxylamine hydrochloride (EtOx) / BSTFA | Aldehydes, Ketones | Unambiguous identification and separation of carbonyl-containing compounds. | nih.gov |
| Propenoic Acid Synthesis | Reaction with amino acids | Aldehydes/Ketones | Creation of derivatives as potential aldose reductase inhibitors. | nih.gov |
Interdisciplinary Research at the Interface of Organic and Inorganic Chemistry
The intersection of organic and inorganic chemistry offers fertile ground for innovation, particularly in the fields of catalysis and materials science. The pyridine-2-carbaldehyde motif within the target molecule is a well-known chelating agent, capable of forming stable complexes with a wide range of metal ions. This makes it an attractive building block for creating novel organometallic compounds with unique catalytic or photophysical properties.
A prime example of this synergy is the use of a ligand derived from pyridine-2-carboxaldehyde and 2-phenylacetic acid hydrazone to synthesize a novel Barium(II) complex. mdpi.com This complex was shown to be an effective catalyst for the aerobic oxidation of benzyl (B1604629) alcohol under relatively mild conditions. mdpi.com Future research could explore the coordination of this compound with various transition metals (e.g., Rhodium, Iridium, Palladium, Copper) to create a new class of catalysts. The electronic properties of these complexes could be fine-tuned by modifying the benzoyl moiety, potentially leading to catalysts with enhanced selectivity and activity for a variety of organic transformations.
Rhodium(III)-catalyzed reactions have already demonstrated the power of using metal catalysts to activate C-H bonds in the presence of a pyridine directing group. nih.gov In one study, imines formed in situ from 2-aminopyridines and aldehydes were coupled with diazo esters via a Rh(III)-catalyzed process to synthesize complex heterocyclic products. nih.gov The pyridine nitrogen acts as a directing group, guiding the metal catalyst to activate a specific C-H bond for functionalization. The this compound scaffold is perfectly suited for this type of chemistry, opening up pathways to novel, complex polycyclic structures. Computational studies on related molecules like 3-pyridine carboxaldehyde have provided insights into their electronic structure, which is crucial for understanding their coordination behavior. materialsciencejournal.orgresearchgate.net
Table 3: Examples of Interdisciplinary Organic-Inorganic Research
| Metal | Ligand/Scaffold Type | Application | Finding/Significance | Ref |
|---|---|---|---|---|
| Barium(II) | Pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone | Catalysis | The resulting complex catalyzes the aerobic oxidation of benzyl alcohol. | mdpi.com |
| Rhodium(III) | Imines from 2-aminopyridines and aldehydes | Synthesis of Heterocycles | Catalyzes imidoyl C-H activation and coupling with diazo esters to form pyrido[1,2-a]pyrimidin-4-ones. | nih.gov |
| General | Pyridine-2-carboxaldehyde | Coordination Chemistry | The scaffold is a key component in the formation of Schiff base ligands used in coordination chemistry. | researchgate.net |
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
The paradigm of chemical research is being transformed by the integration of machine learning (ML) and artificial intelligence (AI). nih.gov These powerful computational tools can analyze vast datasets to predict molecular properties, reaction outcomes, and even design novel molecules with desired characteristics, significantly accelerating the discovery process. nih.govsoton.ac.uk
For a molecule like this compound and its future derivatives, AI and ML can be applied in several impactful ways. ML models can be trained to predict biological activities, pharmacokinetic properties, and toxicity profiles, helping to prioritize which derivatives to synthesize and test in a drug discovery program. nih.govnih.gov This approach, often involving Quantitative Structure-Activity Relationship (QSAR) modeling, can save considerable time and resources compared to traditional trial-and-error screening. nih.gov
Generative models in AI can go a step further, designing entirely new molecules de novo. nih.gov By providing the model with a desired therapeutic profile and constraints (e.g., low predicted toxicity), the AI can generate novel structures based on the this compound scaffold that are optimized for a specific purpose. nih.gov While the availability of high-quality, large datasets remains a challenge in chemistry, the ongoing development of new algorithms and the increasing amount of public data are paving the way for AI to become an indispensable partner in chemical discovery. arxiv.org
Table 4: Applications of AI and Machine Learning in Chemical Discovery
| AI/ML Technique | Specific Application | Potential Impact on this compound Research | Ref |
|---|---|---|---|
| Chemical Reactivity Flowcharts | Predicting reaction outcomes from small datasets. | Augmenting chemist creativity to discover novel reactions and optimize synthesis. | scitechdaily.com |
| Generative Models | De novo design of molecules with desired properties. | Designing novel derivatives with enhanced bioactivity and low toxicity. | nih.gov |
| QSAR Modeling (2D and 3D) | Predicting biological activity based on molecular structure/descriptors. | Identifying the most promising derivative candidates for synthesis and testing. | nih.gov |
| Deep Learning / Graph-CNN | Predicting molecular properties, toxicity, and protein-ligand interactions. | Accelerating early-stage drug discovery by screening virtual libraries of derivatives. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Benzoylpyridine-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : A plausible synthesis involves multi-step functionalization of pyridine derivatives. For example, benzoylation of 2-pyridinecarbaldehyde precursors using benzoyl chloride under anhydrous conditions (e.g., in THF with a base like triethylamine). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Reaction optimization may include temperature control (0–25°C) and monitoring via TLC or HPLC.
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Benzoyl chloride, THF, 0°C | 65–70 | >95% |
| 2 | Column chromatography | 85–90 | >98% |
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic carbonyl stretches: aldehyde (~1720 cm⁻¹) and benzoyl ketone (~1680 cm⁻¹). Compare with reference spectra of analogous pyridinecarbaldehydes .
- NMR : In , the aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Pyridine protons resonate as a multiplet in δ 7.5–8.5 ppm, while benzoyl aromatic protons show peaks at δ 7.3–7.9 ppm .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .
- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration. Avoid aqueous disposal due to potential toxicity .
Q. Which computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (with exact exchange corrections) and basis sets such as 6-31G(d) are recommended for calculating HOMO-LUMO gaps and electrostatic potentials. Solvent effects (e.g., polarizable continuum models) improve accuracy .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing benzoyl group reduces electron density at the aldehyde carbon, slowing nucleophilic attack. Steric hindrance from the pyridine ring further modulates reactivity. Kinetic studies (e.g., monitoring reaction rates with Grignard reagents) and DFT calculations (NBO analysis) can quantify these effects .
Q. How should researchers resolve contradictions between experimental and computational data (e.g., bond lengths, vibrational frequencies)?
- Methodological Answer :
- Case Study : If experimental IR shows a carbonyl stretch at 1680 cm⁻¹ but DFT predicts 1700 cm⁻¹, revise the computational model by including anharmonic corrections or solvent effects. Validate with X-ray crystallography (e.g., SHELX refinement ).
- Workflow :
Re-examine basis set/functional choices.
Cross-validate with alternative techniques (e.g., Raman spectroscopy ).
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Challenges : Polymorphism, solvent inclusion, or twinning due to planar benzoyl/pyridine moieties.
- Solutions : Use slow evaporation (e.g., ethyl acetate/hexane) or diffusion methods. For twinned crystals, apply SHELXL’s TWIN/BASF commands .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically studied?
- Methodological Answer :
- Design : Perform accelerated stability testing:
- pH Range : 2–12 (buffers at 25°C and 40°C).
- Analysis : Monitor degradation via HPLC and LC-MS.
- Key Metrics :
| Condition | Half-life (days) | Major Degradation Product |
|---|---|---|
| pH 2, 40°C | 7 | Pyridine-2-carboxylic acid |
| pH 12, 40°C | 3 | Benzophenone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
